
Heovet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heovet is a biochemical compound with the chemical formula C42H48N8O9 and a molecular weight of 808.89 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is known for its complex structure, which includes multiple functional groups that contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heovet involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of a tetracene-2-carboxamide compound, which is then combined with 1,3,5,7-tetraazaadamantane and 2-benzyl-1H-benzo[d]imidazole . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Custom synthesis is often required, and the process can take several months depending on the technical challenges involved . The compound is usually synthesized in small quantities due to its high cost and specialized applications.
Chemical Reactions Analysis
Types of Reactions
Heovet undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with modified functional groups.
Scientific Research Applications
Heovet has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its interactions with biological targets.
Mechanism of Action
The mechanism of action of Heovet involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Heovet can be compared with other similar compounds, such as:
- Rivicyclin
- Sulpenil
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which includes a combination of tetracene-2-carboxamide, 1,3,5,7-tetraazaadamantane, and 2-benzyl-1H-benzo[d]imidazole . This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for research purposes.
Properties
CAS No. |
130030-61-4 |
|---|---|
Molecular Formula |
C42H48N8O9 |
Molecular Weight |
808.893 |
InChI |
InChI=1S/C22H24N2O9.C14H12N2.C6H12N4/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;1-7-2-9-4-8(1)5-10(3-7)6-9/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1-9H,10H2,(H,15,16);1-6H2/t12-,13-,14+,17+,21-,22+;;/m1../s1 |
InChI Key |
OXHCMSSAAOWQLQ-JEKSYDDFSA-N |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



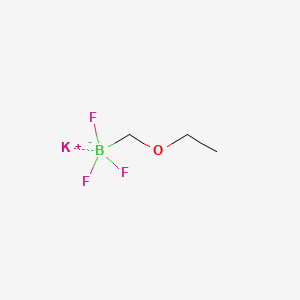
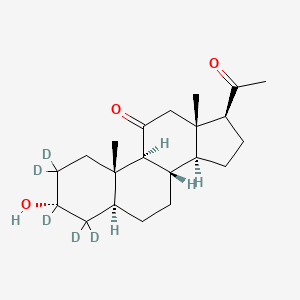
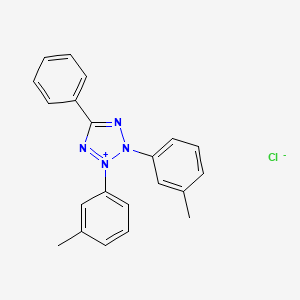
![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)

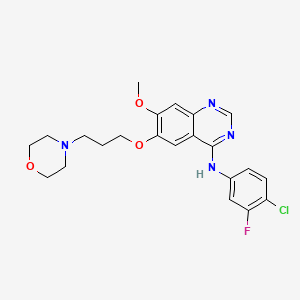
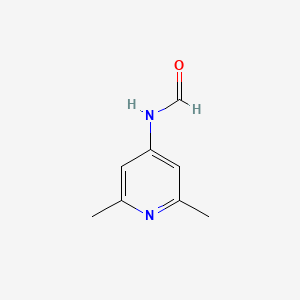

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)
